molecular formula C14H17NO2 B11873918 Spiro[2.4]heptan-4-ol, phenylcarbamate CAS No. 73928-08-2

Spiro[2.4]heptan-4-ol, phenylcarbamate

Cat. No.: B11873918
CAS No.: 73928-08-2
M. Wt: 231.29 g/mol
InChI Key: MHTOTGKLDPSBIU-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound with a unique spirocyclic structure. It consists of a spiro[2.4]heptane core with a hydroxyl group at the 4-position and a phenylcarbamate group attached to the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-4-ol, phenylcarbamate typically involves the preparation of the spiro[2.4]heptane core followed by functionalization at the 4-position. One common method involves the transformation of spiro[2.4]heptan-4-one into the desired product through a series of reactions. For example, spiro[2.4]heptan-4-one can be converted to 5-phenylthio-α,β-unsaturated ketone, which is then subjected to conjugate addition of an organocuprate reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.

    Reduction: Formation of spiro[2.4]heptan-4-amine.

    Substitution: Formation of various substituted spiro[2.4]heptane derivatives.

Scientific Research Applications

Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-4-ol, phenylcarbamate is unique due to its specific combination of a spiro[2.4]heptane core and a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73928-08-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

spiro[2.4]heptan-7-yl N-phenylcarbamate

InChI

InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16)

InChI Key

MHTOTGKLDPSBIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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